Quinoline, 3-chloro-2-methoxy-
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Overview
Description
Quinoline, 3-chloro-2-methoxy- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-chloro-2-methoxyquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis
For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions to form the quinoline ring
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient, cost-effective, and environmentally friendly. Microwave irradiation and ultrasound-promoted synthesis are also utilized to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-chloro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid or reduction to form quinoline-3-methanol.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline-3-carboxylic acid.
Reduction Products: Quinoline-3-methanol.
Scientific Research Applications
Quinoline, 3-chloro-2-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline, 3-chloro-2-methoxy- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as cholinesterase and succinate dehydrogenase, disrupting cellular processes . They can also bind to nucleoproteins, affecting DNA replication and transcription .
Comparison with Similar Compounds
Quinoline, 3-chloro-2-methoxy- can be compared with other quinoline derivatives such as:
2-chloroquinoline: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.
3-methoxyquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
4-chloroquinoline: The position of the chlorine atom can significantly alter its chemical behavior and biological effects.
Properties
IUPAC Name |
3-chloro-2-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIHYJGSUSUAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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